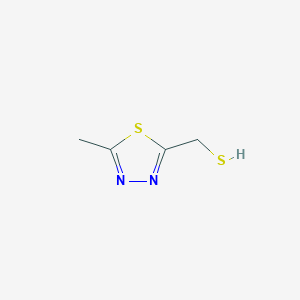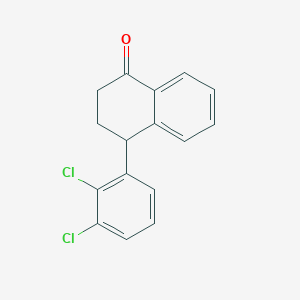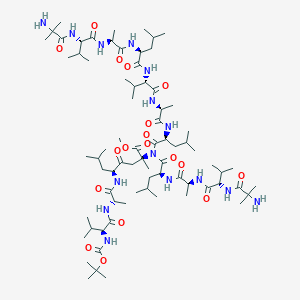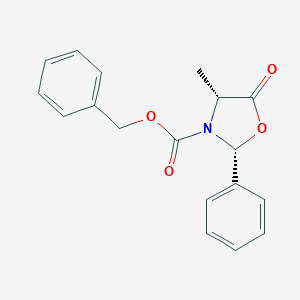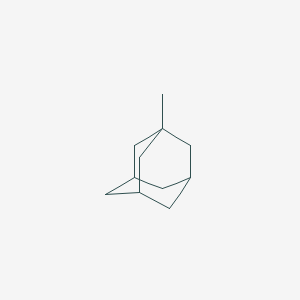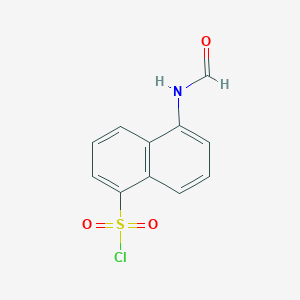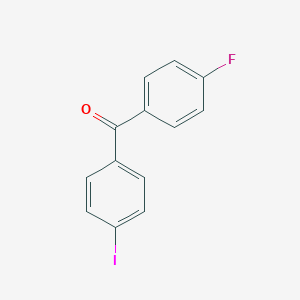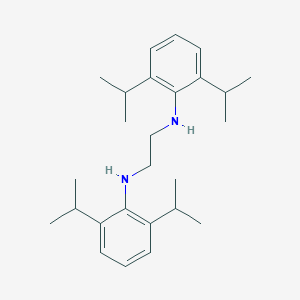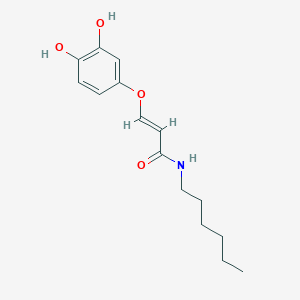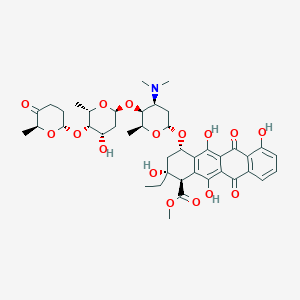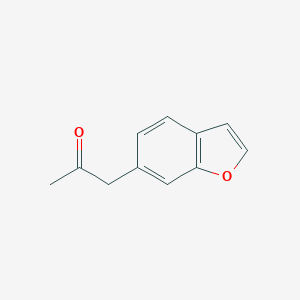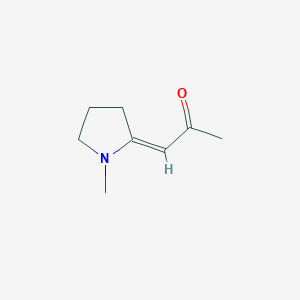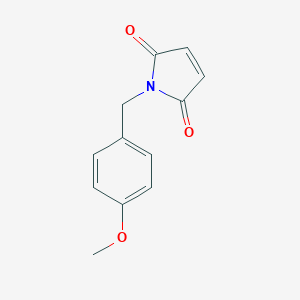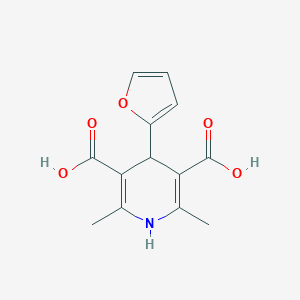
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate (DMFDC) is a chemical compound that has gained significant attention in scientific research. It is a dihydropyridine derivative that has been synthesized using various methods. The compound exhibits unique properties that make it a promising candidate for various applications in the field of science. The purpose of
Mecanismo De Acción
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate exerts its effects through various mechanisms. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species, which are involved in oxidative stress. 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been shown to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, such as its low bioavailability and poor pharmacokinetic properties, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate. One area of research is the development of novel synthesis methods that can improve the yield and purity of 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate. Another area of research is the investigation of the pharmacokinetic properties of 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate and the development of novel drug delivery systems that can improve its bioavailability. Additionally, further research is needed to elucidate the mechanisms of action of 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate and its potential use in the treatment of various diseases.
Métodos De Síntesis
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate can be synthesized using various methods, including the Hantzsch reaction, the Biginelli reaction, and the Kabachnik-Fields reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Biginelli reaction involves the reaction of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The Kabachnik-Fields reaction involves the reaction of an aldehyde, a β-ketoester, and a phosphonate in the presence of a catalyst. Each method has its advantages and disadvantages, and the choice of method depends on the desired outcome.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been extensively studied for its various scientific research applications. It has been found to have significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has also been found to have antitumor activity, making it a potential candidate for cancer therapy. Additionally, 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Propiedades
Número CAS |
133883-03-1 |
|---|---|
Nombre del producto |
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate |
Fórmula molecular |
C13H13NO5 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C13H13NO5/c1-6-9(12(15)16)11(8-4-3-5-19-8)10(13(17)18)7(2)14-6/h3-5,11,14H,1-2H3,(H,15,16)(H,17,18) |
Clave InChI |
OIYUDOWBKIJGKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=CO2)C(=O)O |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=CO2)C(=O)O |
Otros números CAS |
133883-03-1 |
Sinónimos |
2,6-dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate furyl-dihydropyridine I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



